![molecular formula C53H83NO14 B1144715 (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin CAS No. 1062122-63-7](/img/no-structure.png)

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

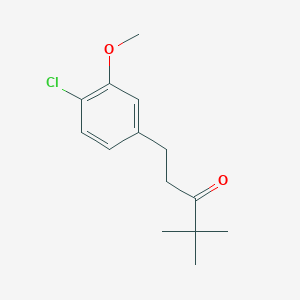

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is a derivative of rapamycin, a well-known macrolide compound with potent immunosuppressive and antiproliferative properties

Aplicaciones Científicas De Investigación

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and pathways.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic applications, including immunosuppression and cancer treatment.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, also known as Everolimus, is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays pivotal roles in intracellular signaling .

Mode of Action

Everolimus works similarly to Rapamycin as an inhibitor of mTOR . By inhibiting mTOR, Everolimus blocks growth-driven transduction signals in the T-cell response to alloantigen .

Biochemical Pathways

The inhibition of mTOR by Everolimus affects the PI3K/Akt/mTOR signaling pathway , which is involved in cell proliferation, metabolism, and angiogenesis. This leads to downstream effects such as the inhibition of cell proliferation and angiogenesis in certain types of cancer .

Pharmacokinetics

Everolimus is absorbed rapidly after oral administration, reaching peak concentration after 1.3–1.8 hours . It has a steady-state peak and trough concentrations, and area under the concentration-time curve (AUC), are proportional to dosage . The interindividual pharmacokinetic variability of Everolimus can be explained by different activities of the drug efflux pump P-glycoprotein and of metabolism by cytochrome P450 (CYP) 3A4, 3A5 and 2C8 .

Result of Action

The inhibition of mTOR by Everolimus leads to the suppression of cell proliferation, metabolism, and angiogenesis in certain types of cancer . It also acts as an immunosuppressive agent in the context of organ transplantation .

Action Environment

The action, efficacy, and stability of Everolimus can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 system can lead to drug-drug interactions . In patients with hepatic impairment, the apparent clearance of Everolimus is significantly lower than in healthy volunteers, suggesting that the dosage of Everolimus should be reduced in these patients .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of mTOR, a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting mTOR, it can affect the process of protein synthesis and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an mTOR inhibitor, it binds to FKBP12, an intracellular protein, and inhibits the mTOR pathway .

Metabolic Pathways

This compound is involved in the mTOR signaling pathway. It interacts with enzymes such as mTOR and cofactors like FKBP12 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin typically involves the modification of the rapamycin molecule. The process includes the cleavage of specific bonds within the rapamycin structure, followed by the introduction of a hydroxyethyl group at the 4-O position. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired regioselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its desired form.

Análisis De Reacciones Químicas

Types of Reactions: (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or hydrocarbons.

Comparación Con Compuestos Similares

Everolimus: A derivative of rapamycin with similar immunosuppressive properties.

Temsirolimus: Another rapamycin derivative used in cancer therapy.

Sirolimus: The parent compound of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, known for its immunosuppressive effects.

Uniqueness: this compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other rapamycin derivatives. These modifications can influence its binding affinity, stability, and overall efficacy in various applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin involves the conversion of rapamycin to the target compound through a series of chemical reactions.", "Starting Materials": [ "Rapamycin", "2-Bromoethanol", "Sodium hydride", "Acetic anhydride", "Pyridine", "Chloroform", "Water" ], "Reaction": [ "Step 1: Rapamycin is reacted with 2-bromoethanol and sodium hydride to form the intermediate 2-(19E/Z)-seco-rapamycin.", "Step 2: The intermediate is then reacted with acetic anhydride and pyridine to form the acetylated intermediate 2-(19E/Z)-seco-rapamycin-4-O-acetate.", "Step 3: The acetylated intermediate is then reacted with aqueous sodium hydroxide to remove the acetyl group and form the target compound (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin.", "Step 4: The target compound is isolated and purified using chloroform and water." ] } | |

Número CAS |

1062122-63-7 |

Fórmula molecular |

C53H83NO14 |

Peso molecular |

958.2 g/mol |

Nombre IUPAC |

(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C53H83NO14/c1-33(16-12-11-13-17-35(3)45(64-8)32-41-22-20-39(7)53(63,68-41)50(59)51(60)54-25-15-14-18-42(54)52(61)62)28-37(5)47(57)49(66-10)48(58)38(6)30-36(4)43(56)23-19-34(2)29-40-21-24-44(67-27-26-55)46(31-40)65-9/h11-13,16-17,19,23,30,33-34,36-37,39-42,44-46,48-49,55,58,63H,14-15,18,20-22,24-29,31-32H2,1-10H3,(H,61,62)/b13-11+,16-12+,23-19+,35-17+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1 |

Clave InChI |

PRSJHEVLVQFMHJ-FRLQEACCSA-N |

SMILES isomérico |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)/C)O)OC)/C)OC |

SMILES canónico |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)OCCO)C)O)OC)C)OC |

Sinónimos |

(2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)

![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)